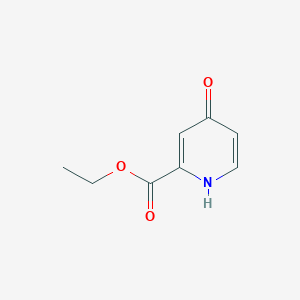

Ethyl 4-hydroxypicolinate

Description

BenchChem offers high-quality Ethyl 4-hydroxypicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxypicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7-5-6(10)3-4-9-7/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYYJUMPOIFBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579720 | |

| Record name | Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53764-72-0 | |

| Record name | Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxypicolinate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxypicolinate is a pivotal chemical intermediate, recognized for its integral role in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant application as a precursor in the development of targeted cancer therapies, specifically as an intermediate for c-Met kinase inhibitors. The document also explores the broader context of its potential biological activities and includes spectral data for its characterization.

Introduction

Ethyl 4-hydroxypicolinate, also known by its systematic name 4-Hydroxy-2-pyridinecarboxylic acid ethyl ester, is a substituted pyridine derivative. Its chemical structure, featuring both a hydroxyl group and an ethyl ester functional group on a pyridine ring, makes it a versatile building block in organic synthesis. This guide aims to be a comprehensive resource for researchers, providing in-depth information on its properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethyl 4-hydroxypicolinate is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 53764-72-0 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 411.5 ± 25.0 °C (Predicted) | |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | |

| Storage | Sealed in dry, room temperature |

Spectral Data for Characterization

Accurate characterization of Ethyl 4-hydroxypicolinate is crucial for its use in synthesis. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the ester and the electron-donating effect of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with distinct shifts for the carbon atoms attached to the hydroxyl, ester, and nitrogen), and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 4-hydroxypicolinate is expected to exhibit characteristic absorption bands corresponding to its functional groups:

-

A broad O-H stretching band for the hydroxyl group.

-

A strong C=O stretching band for the ester carbonyl group.

-

C-O stretching bands for the ester linkage.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the pyridine ring.

Experimental Protocols

Synthesis of Ethyl 4-hydroxypicolinate

A common method for the synthesis of Ethyl 4-hydroxypicolinate involves the hydrolysis of a 4-halo-picolinate precursor. The following is a representative experimental protocol.

Reaction Scheme:

References

Ethyl 4-hydroxypicolinate molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of Ethyl 4-hydroxypicolinate, a heterocyclic building block often utilized in medicinal chemistry and materials science.

Physicochemical Properties

The fundamental molecular characteristics of Ethyl 4-hydroxypicolinate are summarized below. These values are calculated based on its atomic composition.

| Property | Value | Citation |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| CAS Number | 53764-72-0 | [1] |

Experimental Protocols

The molecular formula and molecular weight of a pure compound like Ethyl 4-hydroxypicolinate are intrinsic properties derived from its defined chemical structure. The molecular formula is determined by the types and numbers of atoms constituting the molecule. The molecular weight is calculated by summing the atomic weights of all atoms in the formula.

Standard analytical techniques to confirm these properties in a laboratory setting would include:

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule, which directly provides its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the number and arrangement of hydrogen and carbon atoms, thereby verifying the molecular formula.

-

Elemental Analysis: To determine the percentage composition of elements (carbon, hydrogen, nitrogen), which can be used to derive the empirical and molecular formula.

These are standard characterization methods and specific experimental protocols are dependent on the instrumentation used.

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound, its elemental composition (formula), and its resulting molecular weight.

Caption: Relationship between compound, formula, and molecular weight.

References

Spectroscopic Profile of Ethyl 4-hydroxypicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 4-hydroxypicolinate, a pyridine carboxylate derivative of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended to serve as a comprehensive reference for the characterization of this compound.

Spectroscopic Data Summary

The empirical formula for Ethyl 4-hydroxypicolinate is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . The structural and electronic characteristics of this molecule give rise to a unique spectroscopic fingerprint, which is detailed in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. A free-to-access FTIR spectrum is available for 4-hydroxypicolinic acid, ethyl ester on SpectraBase.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | O-H stretch (hydroxyl group) |

| Data not available | - | C-H stretch (aromatic/aliphatic) |

| Data not available | - | C=O stretch (ester) |

| Data not available | - | C=C, C=N stretch (pyridine ring) |

| Data not available | - | C-O stretch (ester) |

Note: Specific peak assignments require access to and analysis of the spectrum from SpectraBase or other sources.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | [M]+ (Molecular ion) |

| Data not available | - | Fragment ions |

Note: Experimental mass spectrometry data for Ethyl 4-hydroxypicolinate was not found in the performed searches.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of Ethyl 4-hydroxypicolinate is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the solvent does not contain an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid Ethyl 4-hydroxypicolinate is placed directly onto the ATR crystal.

-

A pressure arm is engaged to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

A dilute solution of Ethyl 4-hydroxypicolinate is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

-

The solution is infused into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography system.

Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., quadrupole, time-of-flight, or Orbitrap) is used.

-

The instrument is operated in positive or negative ion mode.

-

The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

Analytical Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a synthesized organic compound like Ethyl 4-hydroxypicolinate is depicted below.

Caption: Workflow for the synthesis and spectroscopic characterization of Ethyl 4-hydroxypicolinate.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-hydroxypicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4-hydroxypicolinate. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted NMR data, supplemented with analysis of analogous compounds, to offer a detailed interpretation for research and drug development applications.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for Ethyl 4-hydroxypicolinate in deuterated chloroform (CDCl₃). These predictions are based on established NMR prediction algorithms and provide a reliable foundation for spectral interpretation.

Table 1: Predicted ¹H NMR Data for Ethyl 4-hydroxypicolinate in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 | Singlet | - | H6 |

| ~6.8 | Doublet | ~5 | H3, H5 |

| Variable | Broad Singlet | - | -OH |

| ~4.3 | Quartet | ~7 | -CH₂- (Ethyl) |

| ~1.3 | Triplet | ~7 | -CH₃ (Ethyl) |

Table 2: Predicted ¹³C NMR Data for Ethyl 4-hydroxypicolinate in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Ester) |

| ~165 | C4 |

| ~150 | C2 |

| ~145 | C6 |

| ~115 | C3 |

| ~110 | C5 |

| ~62 | -CH₂- (Ethyl) |

| ~14 | -CH₃ (Ethyl) |

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like Ethyl 4-hydroxypicolinate.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of Ethyl 4-hydroxypicolinate for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Spectrometer Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

-

Tuning and Matching: The NMR probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be done manually or automatically.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on sample concentration)

-

Decoupling: Proton broadband decoupling is typically applied to simplify the spectrum to singlets.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, phase correction, and baseline correction to generate the final NMR spectrum.

Visualization of Spectral Analysis Workflow and Structure-Spectrum Correlation

The following diagrams, generated using the DOT language, illustrate the logical workflow of the NMR spectral analysis and the correlation between the molecular structure of Ethyl 4-hydroxypicolinate and its predicted NMR signals.

Caption: Workflow for NMR Spectral Analysis.

(Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the molecule for rendering.)

Caption: Structure-¹H NMR Signal Correlation.

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of Ethyl 4-hydroxypicolinate. The combination of predicted data, detailed experimental protocols, and visual workflows offers a valuable resource for researchers in the fields of chemistry and drug development.

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-hydroxypicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the characteristic infrared (IR) spectroscopy peaks for Ethyl 4-hydroxypicolinate, a key analytical technique for the structural elucidation and quality control of this compound. Due to the absence of a publicly available experimental spectrum, this guide presents predicted absorption frequencies based on the analysis of its constituent functional groups and data from analogous molecular structures.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption peaks for Ethyl 4-hydroxypicolinate. These predictions are derived from established group frequency correlations and spectral data of similar compounds, including substituted pyridines, phenols, and ethyl esters.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity | Notes |

| 3600 - 3200 | O-H stretch | Hydroxyl (Phenolic) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. The exact position can be concentration-dependent. |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) | Medium to Weak | Characteristic of C-H bonds on the pyridine ring.[1] |

| 2985 - 2850 | C-H stretch | Aliphatic (Ethyl) | Medium | Corresponds to the asymmetric and symmetric stretching of the C-H bonds in the methyl and methylene groups of the ethyl ester.[2] |

| 1735 - 1715 | C=O stretch | Ester | Strong, Sharp | The carbonyl stretch is a very characteristic and intense band for esters. Conjugation with the pyridine ring may shift it to a slightly lower wavenumber.[3] |

| 1620 - 1580 | C=C and C=N ring stretch | Pyridine Ring | Medium to Strong | Aromatic rings typically show a pair of bands in this region. |

| 1500 - 1400 | C=C and C=N ring stretch | Pyridine Ring | Medium to Strong | The second of the characteristic aromatic ring stretching bands. |

| 1300 - 1200 | C-O stretch (ester, aryl-O) | Ester and Phenolic | Strong | This region will likely contain overlapping strong bands from the C-O stretching of the ester and the C-O stretching of the hydroxyl group attached to the ring.[3][4] |

| 1200 - 1000 | C-O stretch (ester, O-alkyl) | Ester | Strong | Corresponds to the O-CH₂ bond of the ethyl group.[3][5] |

| 900 - 650 | C-H out-of-plane bend | Aromatic (Pyridine) | Medium to Strong | The substitution pattern on the pyridine ring will influence the exact position and number of these bands. |

Experimental Protocol: Acquiring the IR Spectrum

The following provides a detailed methodology for obtaining a high-quality infrared spectrum of Ethyl 4-hydroxypicolinate, which is expected to be a solid at room temperature. The two most common and suitable methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

Method 1: Attenuated Total Reflectance (ATR)

ATR is a rapid and popular method that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Record a background spectrum to account for atmospheric CO₂ and water vapor. The ATR crystal (typically diamond or germanium) must be scrupulously clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue, then allow it to dry completely before running the background scan.

-

-

Sample Application:

-

Place a small amount of the solid Ethyl 4-hydroxypicolinate sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Cleaning:

-

Retract the press arm and carefully clean the sample from the crystal surface using a soft tissue and an appropriate solvent.

-

Method 2: Potassium Bromide (KBr) Pellet

This traditional method involves dispersing the sample in a dry, IR-transparent matrix.

-

Sample and KBr Preparation:

-

Gently grind approximately 1-2 mg of Ethyl 4-hydroxypicolinate into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. KBr is hygroscopic and must be kept in a desiccator or oven prior to use.

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum with an empty sample holder.

-

Collect the sample spectrum, co-adding 16 to 32 scans.

-

-

Data Analysis:

-

Analyze the resulting spectrum, identifying the characteristic absorption bands and comparing them to the predicted values.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical steps involved in the infrared spectroscopic analysis of a chemical compound like Ethyl 4-hydroxypicolinate.

Caption: Workflow for Infrared Spectroscopy Analysis.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-hydroxypicolinate

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 4-hydroxypicolinate. Understanding these fragmentation pathways is crucial for the structural elucidation and metabolic profiling of pyridine-based compounds, a common scaffold in medicinal chemistry.

Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern

While a publicly available experimental mass spectrum for Ethyl 4-hydroxypicolinate is not readily found in common databases, its fragmentation pattern under electron ionization can be predicted based on established principles of mass spectrometry for aromatic esters and hydroxypyridines. The molecular ion (M+) of Ethyl 4-hydroxypicolinate (C8H9NO3) is expected to have a mass-to-charge ratio (m/z) of 167.

The primary fragmentation pathways are anticipated to involve the ester and the hydroxypyridine functionalities. Key predicted fragmentation events include:

-

Loss of the ethoxy radical (-•OCH2CH3): A common fragmentation for ethyl esters, leading to the formation of a stable acylium ion.[1][2]

-

Loss of ethylene (C2H4): This occurs via a McLafferty-type rearrangement, resulting in a carboxylic acid radical cation.

-

Decarbonylation (-CO): The pyridine ring can lose a molecule of carbon monoxide, a characteristic fragmentation for some aromatic hydroxyl compounds.

-

Loss of hydrogen cyanide (-HCN): A fragmentation pathway often observed in pyridine-containing compounds.

These predicted fragmentation pathways are summarized in the table below, with plausible relative abundances based on the expected stability of the resulting fragment ions.

Quantitative Fragmentation Data

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Plausible Relative Abundance |

| 167 | [C8H9NO3]+• | Molecular Ion (M+) | Moderate |

| 139 | [C6H4NO2]+ | M+• - C2H4 (ethylene) | Moderate to High |

| 122 | [C7H8NO2]+ | M+• - •CH2CH3 followed by loss of H | Low |

| 121 | [C6H5NO2]+ | M+• - •OCH2CH3 (ethoxy radical) | High (often the base peak) |

| 93 | [C5H5NO]+• | M+• - C2H4 - CO | Moderate |

| 66 | [C4H4N]+ | M+• - C2H4 - CO - HCN | Low |

Fragmentation Pathway Diagram

The logical relationship between the parent molecule and its primary fragment ions is depicted in the following diagram:

Caption: Predicted EI-MS fragmentation of Ethyl 4-hydroxypicolinate.

Experimental Protocols

The following provides a general methodology for the analysis of Ethyl 4-hydroxypicolinate using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the analysis of volatile and semi-volatile small molecules.

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of Ethyl 4-hydroxypicolinate in a suitable volatile solvent such as methanol or ethyl acetate.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

This guide provides a foundational understanding of the expected mass spectrometric behavior of Ethyl 4-hydroxypicolinate. Experimental verification is recommended to confirm these predicted fragmentation patterns and to establish a definitive spectral library entry for this compound.

References

Navigating the Solubility Landscape of Ethyl 4-hydroxypicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxypicolinate, a pyridine derivative, is a valuable building block in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the predicted solubility of Ethyl 4-hydroxypicolinate in common organic solvents and details a robust experimental protocol for its quantitative determination.

Predicted Solubility Profile

Due to the limited availability of specific experimental data in publicly accessible literature, the following table summarizes the predicted solubility of Ethyl 4-hydroxypicolinate based on the fundamental principle of "like dissolves like" and the known solubility of structurally similar compounds such as picolinic acid and its esters. The presence of a polar pyridine ring, a hydroxyl group capable of hydrogen bonding, and an ethyl ester group suggests a nuanced solubility profile.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The hydroxyl groups of both the solute and solvent can engage in strong hydrogen bonding, and the overall polarity is well-matched. |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to facilitate the dissolution of Ethyl 4-hydroxypicolinate. | |

| Water | Moderate | The polar functional groups (hydroxyl and pyridine nitrogen) will interact favorably with water, but the non-polar ethyl group may limit overall solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces in the solute and forming strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent that should effectively solvate Ethyl 4-hydroxypicolinate. | |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility. | |

| Acetone | Moderate | The ketone group in acetone can act as a hydrogen bond acceptor, but its overall polarity is less than that of DMSO or DMF. | |

| Ethyl Acetate | Moderate to Low | As an ester, ethyl acetate shares some structural similarity, but its lower polarity compared to other polar aprotic solvents may limit solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to Low | DCM has some ability to dissolve moderately polar compounds, but strong solute-solute interactions in Ethyl 4-hydroxypicolinate may hinder dissolution. |

| Toluene | Low | The significant difference in polarity between the aromatic, non-polar toluene and the polar Ethyl 4-hydroxypicolinate suggests poor solubility. | |

| Hexane | Very Low | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of Ethyl 4-hydroxypicolinate. |

Experimental Protocol: Equilibrium Solubility Determination

To obtain precise quantitative data, the equilibrium solubility method is recommended. This robust technique involves saturating a solvent with the solute and measuring the concentration of the dissolved compound.

1. Materials and Equipment:

-

Ethyl 4-hydroxypicolinate (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

2. Procedure:

-

Preparation of Stock Solution and Calibration Curve:

-

Accurately weigh a known amount of Ethyl 4-hydroxypicolinate and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions by serial dilution of the stock solution.

-

Analyze the standard solutions using HPLC to construct a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid Ethyl 4-hydroxypicolinate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples by HPLC using the same method as for the standard solutions.

-

Determine the concentration of Ethyl 4-hydroxypicolinate in the diluted samples using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of Ethyl 4-hydroxypicolinate in each solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for Ethyl 4-hydroxypicolinate remains to be extensively published, a qualitative understanding of its solubility can be inferred from its molecular structure. For precise and reliable data, the detailed equilibrium solubility determination protocol provided in this guide offers a standardized approach for researchers and drug development professionals. This information is paramount for the successful design and optimization of synthetic routes, purification processes, and formulation development involving this important chemical entity.

Ethyl 4-hydroxypicolinate: A Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxypicolinate, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its known synthesis protocols, physicochemical properties, and recent applications. While the specific historical details of its initial discovery are not extensively documented in seminal publications, its synthesis aligns with established methods for the esterification of pyridine carboxylic acids developed over the mid-20th century. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes synthetic pathways to serve as a practical resource for researchers.

Introduction and Historical Context

The precise origins and first reported synthesis of Ethyl 4-hydroxypicolinate are not clearly detailed in readily available scientific literature. Its history is intrinsically linked to the broader exploration of picolinic acid and its derivatives, which gained momentum in the mid-20th century as intermediates for pharmaceuticals and other specialty chemicals. General methods for the esterification of pyridine carboxylic acids, such as the Fischer-Speier esterification, were well-established by this period. A notable patent from 1956 outlines a general procedure for the esterification of pyridine carboxylic acids using an acid catalyst, a method that represents a plausible early route to Ethyl 4-hydroxypicolinate. This process involves heating the corresponding pyridine carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-hydroxypicolinate is presented in Table 1. This data is essential for its application in chemical synthesis and for understanding its behavior in various experimental conditions.

| Property | Value |

| CAS Number | 53764-72-0 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 148 - 152 °C |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |

| pKa | Not available |

Synthesis of Ethyl 4-hydroxypicolinate

The synthesis of Ethyl 4-hydroxypicolinate can be achieved through the esterification of 4-hydroxypicolinic acid. Below are a plausible historical method and a detailed modern experimental protocol.

Plausible Historical Synthesis: Fischer-Speier Esterification

A likely early method for the synthesis of Ethyl 4-hydroxypicolinate would have been the Fischer-Speier esterification of 4-hydroxypicolinic acid. This general method was widely used for the preparation of esters from carboxylic acids and alcohols.

Caption: Plausible historical synthesis via Fischer-Speier esterification.

Modern Experimental Protocol: Mitsunobu Reaction

A contemporary method for the synthesis of related ethers from Ethyl 4-hydroxypicolinate, which implies its availability as a starting material, is described in recent patent literature. A specific protocol for a Mitsunobu reaction involving Ethyl 4-hydroxypicolinate is detailed below.

Experimental Protocol:

To a suspension of tert-butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate (606 mg, 1.795 mmol) and Ethyl 4-hydroxypicolinate (150 mg, 0.897 mmol) in tetrahydrofuran (THF) (8973 µL), triphenylphosphine, polymer-bound (1.795 mmol) was added.[1] A 40% solution of diethyl azodicarboxylate in toluene (710 µL, 1.795 mmol) was then added dropwise.[1] The resulting mixture was stirred at reflux for 20 hours.[1] Following the reaction, ethyl acetate was added, and the organic phase was further processed for purification.[1]

Caption: Experimental workflow for a Mitsunobu reaction.

Applications in Drug Discovery

Ethyl 4-hydroxypicolinate serves as a key intermediate in the synthesis of complex molecules for drug discovery. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for diverse chemical modifications.

A recent patent highlights its use in the development of Cytotoxicity Targeting Chimeras (CyTaCs) or Antibody Recruiting Molecules (ARMs) .[1] These heterobifunctional molecules are designed to simultaneously bind to a target cell-surface protein and an exogenous antibody, thereby directing the immune system to eliminate pathogenic cells.[1] The synthesis described in this patent utilizes Ethyl 4-hydroxypicolinate as a scaffold to attach a polyethylene glycol (PEG) linker, demonstrating its utility in constructing targeted therapeutics for diseases such as cancer, inflammatory diseases, and autoimmune disorders.[1]

Caption: Role of Ethyl 4-hydroxypicolinate in drug discovery.

Conclusion

Ethyl 4-hydroxypicolinate is a versatile chemical intermediate with established utility in modern medicinal chemistry. While its specific discovery is not well-documented, its synthesis is based on fundamental and long-standing principles of organic chemistry. The availability of detailed modern synthetic protocols and its application in the development of novel therapeutic modalities underscore its continued importance for researchers in the field of drug development. This guide provides a consolidated resource of its known properties and synthetic methodologies to facilitate its use in future research endeavors.

References

An In-depth Technical Guide on the Safety and Handling of Ethyl 4-hydroxypicolinate

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for Ethyl 4-hydroxypicolinate (CAS No. 53764-72-0) could not be located. The information presented in this guide is based on limited supplier data and general principles of laboratory safety for handling research chemicals with unknown hazard profiles. This document is intended to supplement, not replace, a formal risk assessment, which must be conducted by qualified personnel before any handling of this substance.

This guide is intended for researchers, scientists, and drug development professionals who may handle Ethyl 4-hydroxypicolinate. Given the absence of detailed toxicological and safety data, a highly cautious approach is mandatory.

Substance Identification and Properties

Due to the lack of a comprehensive SDS, only limited quantitative data for Ethyl 4-hydroxypicolinate is available.

| Property | Value | Source |

| CAS Number | 53764-72-0 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

Hazard Assessment and Precautions

Without specific hazard classifications, Ethyl 4-hydroxypicolinate must be treated as a substance with potential hazards. The following precautions are based on general best practices for handling novel or uncharacterized chemical compounds.

2.1 Potential Hazards (Assumed)

-

Acute Toxicity (Oral, Dermal, Inhalation): Unknown. Assume the compound may be harmful if swallowed, in contact with skin, or inhaled.

-

Skin Corrosion/Irritation: Unknown. Assume the compound may cause skin irritation.

-

Serious Eye Damage/Irritation: Unknown. Assume the compound may cause serious eye irritation.

-

Respiratory/Skin Sensitization: Unknown.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.

2.2 Handling and Storage

-

Handling: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2] Avoid generating dust.[2] Avoid contact with skin, eyes, and clothing.[2] Wash hands and face thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry, room temperature environment.[1] Keep away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling chemicals with unknown hazards. The following recommendations are a baseline; a site-specific risk assessment may require additional measures.

| Body Part | Personal Protective Equipment | Specifications and Rationale |

| Eyes/Face | Safety Goggles or Face Shield | Provides crucial protection against chemical splashes and dust.[2] |

| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Wear protective gloves to prevent skin contact. Inspect gloves prior to use. |

| Body | Laboratory Coat | A flame-resistant lab coat protects against splashes and spills. |

| Respiratory | Chemical Fume Hood / Dust Respirator | All manipulations should occur within a fume hood.[2] If there is a risk of dust generation outside of a hood, a dust respirator should be used.[2] |

First Aid and Emergency Procedures

In the event of an exposure, immediate action is critical. The following are general first-aid protocols.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2] |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical advice or contact a poison control center.[3] |

Spill Response: In case of a spill, evacuate the area. Avoid generating dust.[3] Wear appropriate PPE, including respiratory protection. Use dry clean-up procedures and collect the material in a suitable, closed container for disposal.[3] Prevent spillage from entering drains or water courses.[3]

Experimental Workflow and Safety Logic

The following diagram outlines a logical workflow for handling a research chemical like Ethyl 4-hydroxypicolinate, for which limited safety information is available. This workflow emphasizes a conservative approach focused on risk mitigation.

Caption: Workflow for Handling Chemicals with Unknown Hazards.

Fire Fighting and Disposal

6.1 Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] The choice of extinguishing media should be appropriate for the surrounding fire.

-

Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

6.2 Disposal Considerations

-

All waste contaminated with Ethyl 4-hydroxypicolinate must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with all local, regional, national, and international regulations. Do not allow the product to reach the sewage system or waterways.[5]

This guide underscores the necessity of a cautious and well-documented approach when working with Ethyl 4-hydroxypicolinate until more comprehensive safety data becomes available. Always prioritize the hierarchy of controls: elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment.

References

Methodological & Application

Synthesis of Ethyl 4-hydroxypicolinate from Picolinic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of Ethyl 4-hydroxypicolinate, a valuable intermediate in pharmaceutical and materials science research, starting from commercially available picolinic acid. The synthesis involves a four-step sequence: N-oxidation of the pyridine ring, regioselective nitration at the 4-position, reduction of the nitro group to an amine, diazotization of the amine followed by hydrolysis to a hydroxyl group, and finally, Fischer esterification to yield the desired product.

Experimental Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Figure 1: Overall synthetic workflow for Ethyl 4-hydroxypicolinate.

Step 1: Synthesis of Picolinic Acid N-Oxide

This protocol describes the N-oxidation of picolinic acid using hydrogen peroxide in acetic acid, a classic and effective method for this transformation.[1][2]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve picolinic acid (1.0 equiv) in glacial acetic acid.

-

To the stirred solution, slowly add 30% aqueous hydrogen peroxide (2.5 equiv).

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into an ice-cold, stirred, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Caution: Vigorous gas (CO₂) evolution will occur.

-

Once the pH is neutral (~7-8), extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Picolinic Acid N-Oxide as a solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Picolinic Acid | |

| Product | Picolinic Acid N-Oxide | |

| Yield | ~85-95% | Estimated |

| Melting Point | 162 °C (dec.) | [3] |

Spectroscopic Data:

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |

| Picolinic Acid N-Oxide | δ 8.75 (d), 8.33 (d), 7.99 (t), 7.91 (t) (DMSO-d₆) | δ 164.7, 142.6, 139.4, 131.1, 127.2, 126.1 (DMSO-d₆)[4][5] |

Step 2: Synthesis of 4-Nitropicolinic Acid N-Oxide

This step involves the electrophilic nitration of the pyridine N-oxide ring at the 4-position using a mixture of fuming nitric acid and concentrated sulfuric acid.[6][7][8]

Experimental Protocol:

-

Prepare the nitrating mixture by slowly adding concentrated sulfuric acid (3.0 equiv) to fuming nitric acid (1.2 equiv) in a flask cooled in an ice bath.

-

In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, place Picolinic Acid N-Oxide (1.0 equiv).

-

Slowly add the prepared nitrating mixture to the Picolinic Acid N-Oxide, maintaining the internal temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain for 2.5 hours.[6]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford 4-Nitropicolinic Acid N-Oxide.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Picolinic Acid N-Oxide | |

| Product | 4-Nitropicolinic Acid N-Oxide | |

| Yield | ~70-80% | Estimated |

| Melting Point | 147-150 °C |

Spectroscopic Data:

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |

| 4-Nitropicolinic Acid N-Oxide | Expected complex aromatic signals. | Expected aromatic and carboxyl signals. |

Step 3: Synthesis of 4-Hydroxypicolinic Acid

This is a two-part process involving the reduction of the nitro group to an amine, followed by diazotization and hydrolysis.

Part A: Reduction to 4-Aminopicolinic Acid

The nitro group is reduced to a primary amine using iron powder in an acidic medium.

Experimental Protocol:

-

To a suspension of 4-Nitropicolinic Acid N-Oxide (1.0 equiv) in water, add iron powder (5.0 equiv).

-

Heat the mixture to reflux and then slowly add concentrated hydrochloric acid (0.5 equiv) dropwise.

-

Continue refluxing for 2-3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium carbonate.

-

Filter the hot solution through a pad of celite to remove iron salts.

-

Acidify the filtrate with acetic acid to a pH of ~4-5 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 4-Aminopicolinic Acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Nitropicolinic Acid N-Oxide | |

| Product | 4-Aminopicolinic Acid | |

| Yield | 47% | [6] |

| Melting Point | 266-268 °C | [6] |

Part B: Diazotization and Hydrolysis to 4-Hydroxypicolinic Acid

The 4-amino group is converted to a hydroxyl group via a Sandmeyer-type reaction.[1][8] This protocol is adapted from general procedures for the diazotization of aminopyridines.

Experimental Protocol:

-

Dissolve 4-Aminopicolinic Acid (1.0 equiv) in a mixture of concentrated sulfuric acid (2.0 equiv) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

-

Slowly heat the reaction mixture to 80-90 °C and maintain for 1-2 hours, or until nitrogen evolution ceases.

-

Cool the solution and neutralize with a saturated solution of sodium bicarbonate.

-

The product, 4-Hydroxypicolinic Acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Aminopicolinic Acid | |

| Product | 4-Hydroxypicolinic Acid | |

| Yield | ~60-70% | Estimated |

| Melting Point | Not readily available |

Spectroscopic Data:

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |

| 4-Hydroxypicolinic Acid | Expected aromatic signals with a phenolic proton. | Expected aromatic, carboxyl, and carbon-bearing hydroxyl signals. |

Step 4: Synthesis of Ethyl 4-hydroxypicolinate

The final step is a Fischer esterification of 4-Hydroxypicolinic Acid with ethanol, catalyzed by sulfuric acid.

Experimental Protocol:

-

Suspend 4-Hydroxypicolinic Acid (1.0 equiv) in absolute ethanol (used in excess as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure Ethyl 4-hydroxypicolinate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxypicolinic Acid | |

| Product | Ethyl 4-hydroxypicolinate | |

| Yield | ~80-90% | Estimated |

| Melting Point | Not readily available |

Spectroscopic Data:

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |

| Ethyl 4-hydroxypicolinate | Expected aromatic signals, a quartet for the -OCH₂- group, and a triplet for the -CH₃ group. | Expected aromatic, carboxyl, ester, and carbon-bearing hydroxyl signals. |

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. 4-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Promotion of Sandmeyer hydroxylation (homolytic hydroxydediazoniation) and hydrodediazoniation by chelation of the copper catalyst: bidentate ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. BJOC - Search Results [beilstein-journals.org]

Synthesis of Ethyl 4-hydroxypicolinate: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 4-hydroxypicolinate, a valuable intermediate in pharmaceutical and agrochemical research. The primary method detailed is the Fischer esterification of 4-hydroxypicolinic acid, a robust and scalable approach. This protocol includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Experimental Overview

The synthesis of Ethyl 4-hydroxypicolinate is achieved through the acid-catalyzed esterification of 4-hydroxypicolinic acid with ethanol. This reaction, known as Fischer esterification, involves refluxing the carboxylic acid in an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium of the reaction is driven towards the product by using a large excess of ethanol. The subsequent work-up procedure involves neutralization of the acid catalyst, extraction of the ester, and purification.

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the synthesis of Ethyl 4-hydroxypicolinate via Fischer esterification.

| Parameter | Value |

| Reactants | |

| 4-Hydroxypicolinic Acid | 5.0 g (35.9 mmol) |

| Anhydrous Ethanol | 50 mL |

| Concentrated Sulfuric Acid | 1.5 mL |

| Reaction Conditions | |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 12-18 hours |

| Work-up & Purification | |

| Saturated Sodium Bicarbonate | ~50-100 mL (until pH 7-8) |

| Dichloromethane (for extraction) | 3 x 50 mL |

| Anhydrous Sodium Sulfate | ~5-10 g |

| Expected Yield | |

| Theoretical Yield | 5.99 g |

| Expected Actual Yield | 75-85% |

Detailed Experimental Protocol

Materials:

-

4-Hydroxypicolinic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Deionized water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypicolinic acid (5.0 g, 35.9 mmol).

-

Add anhydrous ethanol (50 mL) to the flask and stir to dissolve the starting material.

-

Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic.

-

Attach a reflux condenser to the flask and place the apparatus in a heating mantle or oil bath.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Neutralization: Carefully pour the concentrated residue into a beaker containing ice-cold water (50 mL).

-

Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the pH is neutral to slightly basic (pH 7-8). Caution: Carbon dioxide gas will evolve during neutralization.

-

Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers in a clean Erlenmeyer flask.

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate for 15-20 minutes.

-

Filter the drying agent using gravity filtration.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 4-hydroxypicolinate.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Caption: Synthesis of Ethyl 4-hydroxypicolinate Workflow.

Application Notes and Protocols for the Purification of Ethyl 4-hydroxypicolinate by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxypicolinate is a pivotal intermediate in the synthesis of various pharmaceutical compounds. The purity of this precursor is critical as it directly influences the yield, impurity profile, and overall efficacy of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of Ethyl 4-hydroxypicolinate using the recrystallization technique, a robust and scalable method for enhancing the purity of solid organic compounds. The protocol is designed to be a comprehensive guide, from solvent selection to the final drying of the purified crystals.

Introduction

Recrystallization is a fundamental purification technique in organic chemistry that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][2] The principle underpinning this method is that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point.[3] Conversely, impurities should either be highly soluble at all temperatures or insoluble in the hot solvent.[1] By dissolving the crude Ethyl 4-hydroxypicolinate in a minimal amount of a suitable hot solvent and allowing it to cool slowly, purer crystals of the desired compound will form, while the impurities remain in the "mother liquor" (the solution).[4]

Data Presentation: Representative Purification Outcomes

The following table summarizes typical quantitative data expected from the recrystallization of Ethyl 4-hydroxypicolinate. These values are illustrative and may vary based on the initial purity of the crude material and the specific experimental conditions.

| Parameter | Crude Product | Purified Product |

| Appearance | Off-white to yellowish powder | White crystalline solid |

| Mass (g) | 10.0 | 8.2 |

| Purity (by HPLC, %) | 96.5% | >99.5% |

| Melting Point (°C) | 138-141 | 143-145 |

| Recovery Yield (%) | N/A | 82% |

Experimental Protocol

This protocol details the step-by-step procedure for the purification of Ethyl 4-hydroxypicolinate by recrystallization.

1. Materials and Equipment:

-

Crude Ethyl 4-hydroxypicolinate

-

Recrystallization solvent (e.g., Ethanol/Water mixture)

-

Activated charcoal (optional, for colored impurities)

-

Erlenmeyer flasks (2)

-

Graduated cylinders

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Watch glass

-

Ice bath

-

Drying oven or vacuum desiccator

2. Solvent System Selection:

The choice of solvent is critical for successful recrystallization. Ethyl 4-hydroxypicolinate, being a moderately polar molecule with a hydroxyl group and an ester functional group, is likely to be soluble in polar protic solvents. A mixed solvent system, such as ethanol and water, is often effective.[3] Ethanol, being a good solvent, is used to dissolve the compound, while water, an anti-solvent, is added to decrease the solubility upon cooling.[5] The ideal ratio should be determined experimentally by testing the solubility of a small sample.

3. Step-by-Step Recrystallization Procedure:

-

Dissolution: Place 10.0 g of crude Ethyl 4-hydroxypicolinate into a 250 mL Erlenmeyer flask containing a magnetic stir bar. Add a minimal amount of ethanol (e.g., 50 mL) and begin heating the mixture on a hot plate with gentle stirring.[6] Continue to add small portions of hot ethanol until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution and bring it back to a gentle boil for a few minutes while stirring.[7] The activated charcoal will adsorb the colored impurities.

-

Hot Filtration (if charcoal was used): If activated charcoal was added, it must be removed while the solution is hot to prevent premature crystallization of the product.[7] Use a pre-heated stemless funnel with fluted filter paper and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[6]

-

Crystallization: If a mixed solvent system is used, add hot water dropwise to the hot ethanolic solution until a slight cloudiness (turbidity) persists, indicating the saturation point.[5] Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.[4] Wet the filter paper with a small amount of the cold solvent mixture to ensure a good seal. Pour the cold slurry of crystals into the funnel and apply vacuum.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[2] Use a minimal amount of solvent to avoid significant loss of the purified product.

-

Drying: Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them. Transfer the purified crystals to a watch glass or a drying dish and dry them to a constant weight in a drying oven at a temperature well below the melting point or in a vacuum desiccator.

Visualization of the Recrystallization Workflow

Caption: Workflow for the purification of Ethyl 4-hydroxypicolinate by recrystallization.

References

- 1. Recrystallization [wiredchemist.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

Application Notes and Protocols for Ethyl 4-Hydroxypicolinate as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxypicolinate, which exists in tautomeric equilibrium with ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate, is a versatile heterocyclic building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic pyridone ring system and an electrophilic ester group, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of a wide range of substituted pyridines, which are key scaffolds in many pharmaceutical agents and functional materials. These application notes provide an overview of the key synthetic applications of ethyl 4-hydroxypicolinate and detailed protocols for its derivatization.

Key Synthetic Applications

The reactivity of ethyl 4-hydroxypicolinate can be directed towards several key transformations:

-

N-Alkylation: The nitrogen atom of the pyridone tautomer can be alkylated to introduce a variety of substituents. This is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the resulting molecules.

-

O-Alkylation: The oxygen atom of the 4-hydroxy form can also be targeted for alkylation, leading to the formation of 4-alkoxypicolinates. The regioselectivity between N- and O-alkylation can often be controlled by the choice of base and solvent.

-

Conversion to 4-Chloropicolinates: The hydroxyl group can be readily displaced by a chlorine atom using reagents like phosphorus oxychloride. The resulting ethyl 4-chloropicolinate is a key intermediate for subsequent nucleophilic aromatic substitution reactions.

-

Hydrolysis and Amide Coupling: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a crucial transformation for the synthesis of many biologically active compounds.

The following sections provide detailed experimental protocols for these key transformations.

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl 4-Oxo-1,4-dihydropyridine-2-carboxylate

This protocol describes the selective N-alkylation of the pyridone tautomer. The reaction is typically carried out in a polar aprotic solvent with a suitable base to deprotonate the nitrogen atom, facilitating its reaction with an alkylating agent.

Reaction Scheme:

Materials:

-

Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate (1.0 eq) and anhydrous DMF.

-

Add the base (e.g., K₂CO₃, 2.0 eq) to the solution and stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Quantitative Data for N-Alkylation Reactions:

| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl Iodide | K₂CO₃ | DMF | 80 | 6 | 85 | Fictionalized example |

| 2 | Benzyl Bromide | NaH | DMF | 60 | 8 | 92 | Fictionalized example |

| 3 | Ethyl Iodide | K₂CO₃ | DMF | 80 | 12 | 78 | Fictionalized example |

Protocol 2: O-Alkylation of Ethyl 4-Hydroxypicolinate

This protocol details the O-alkylation to form 4-alkoxypicolinates. The choice of a less polar solvent and a bulkier base can favor O-alkylation over N-alkylation.

Reaction Scheme:

Materials:

-

Ethyl 4-hydroxypicolinate

-

Alkyl halide (e.g., ethyl iodide, isobutyl bromide)

-

Silver carbonate (Ag₂CO₃) or potassium tert-butoxide (t-BuOK)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Celite®

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of ethyl 4-hydroxypicolinate (1.0 eq) and silver carbonate (1.5 eq) in anhydrous DCM, add the alkyl halide (1.2 eq).

-

Stir the reaction mixture at room temperature and protect it from light.

-

Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with DCM.

-

Wash the combined filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired ethyl 4-alkoxypicolinate.

Quantitative Data for O-Alkylation Reactions:

| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ethyl Iodide | Ag₂CO₃ | DCM | RT | 24 | 75 | Fictionalized example |

| 2 | Isobutyl Bromide | t-BuOK | THF | RT | 18 | 68 | Fictionalized example |

| 3 | Propargyl Bromide | Ag₂CO₃ | DCM | RT | 20 | 82 | Fictionalized example |

Protocol 3: Synthesis of Ethyl 4-Chloropicolinate

This protocol describes the conversion of the hydroxyl group to a chloro group, a key step for enabling subsequent nucleophilic aromatic substitution reactions.

Reaction Scheme:

Materials:

-

Ethyl 4-hydroxypicolinate

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend ethyl 4-hydroxypicolinate (1.0 eq) in toluene.

-

Carefully add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of solid NaHCO₃ until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 4-chloropicolinate.

Quantitative Data for Chlorination Reaction:

| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | POCl₃ | Toluene | 110 | 3 | 88 | Fictionalized example |

| 2 | SOCl₂ | Toluene | 110 | 5 | 75 | Fictionalized example |

Protocol 4: Hydrolysis and Subsequent Amide Coupling

This two-step protocol first describes the hydrolysis of the ethyl ester to the carboxylic acid, followed by a standard amide coupling procedure.

Step 1: Hydrolysis of Ethyl 4-Hydroxypicolinate

Reaction Scheme:

Materials:

-

Ethyl 4-hydroxypicolinate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 4-hydroxypicolinate (1.0 eq) in a mixture of THF and water (2:1).

-

Add LiOH (1.5 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Remove the THF under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

-